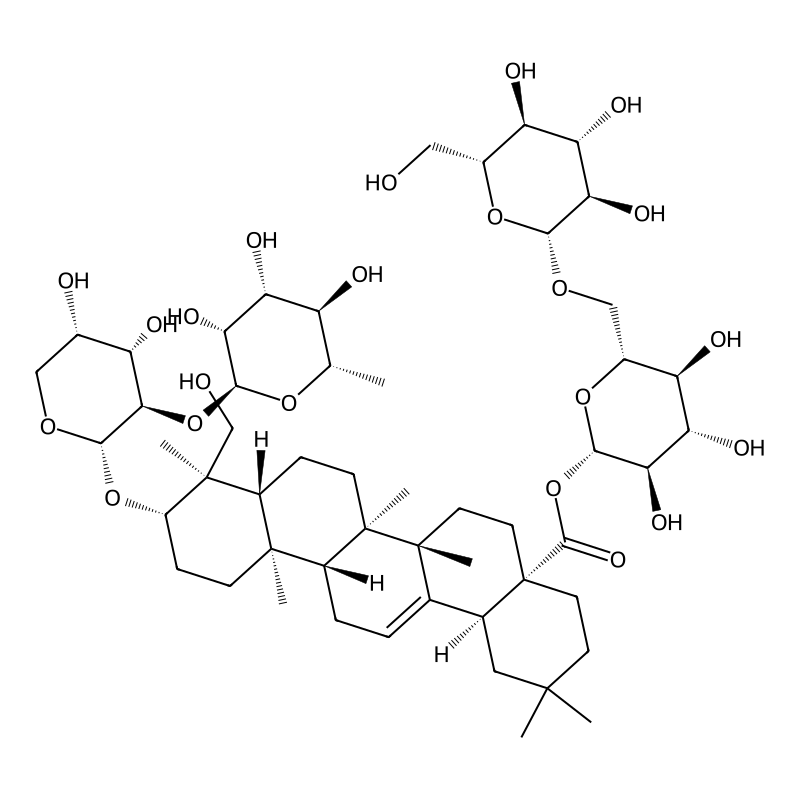

Dipsacoside B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

from flowers of Lonicera macranthoides Hand

Application in Traditional Medicine

Scientific Field: Ethnobotany and Traditional Medicine.

Summary of Application: Dipsacus and Scabiosa species, which contain Dipsacoside B, have been used for centuries in Chinese and Korean folk medicines to treat bone (osteoporosis) and joint problems (rheumatic arthritis). The Korean Herbal Pharmacopoeia and Chinese Pharmacopoeia include Dipsaci radix, the dried roots of D.

Application in Neuroprotection

Scientific Field: Neurology.

Summary of Application: Dipsacoside B has been found to exert a beneficial effect on brain injury in ischemic stroke rats.

Results or Outcomes: Dipsacoside B can protect the rat brain against ischemic injury via inhibition of Mul1 due to the improvement of mitochondrial function.

Application in Cardiovascular Medicine

Scientific Field: Cardiovascular Medicine.

Summary of Application: Dipsacoside B has been found to inhibit the migration and proliferation of vascular smooth muscle cells.

Results or Outcomes: Dipsacoside B treatment reduces neointimal formation by suppressing vascular smooth muscle cell proliferation and migration, with PTEN expression upregulation playing a key role in this process.

Dipsacoside B is a bioactive saponin primarily extracted from the roots of Dipsacus asperoides and Lonicera macranthoides. It is characterized by its complex glycosidic structure, which includes multiple sugar moieties attached to a steroid-like aglycone. The molecular formula of Dipsacoside B is C53H86O22, and it is recognized for its significant pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This compound has gained attention in recent years for its potential therapeutic applications in various diseases, particularly those related to vascular health and cellular proliferation.

- Studies suggest Dipsacoside B exhibits antimicrobial activity against various bacteria [].

- The exact mechanism remains unclear, but saponins are known to disrupt bacterial cell membranes due to their amphiphilic nature.

- Additionally, Dipsacoside B might regulate vascular smooth muscle cell (VSMC) function, potentially impacting processes like neointimal formation after vascular injury.

- More research is needed to fully understand its mechanism of action in different contexts.

- Hydrolysis: The glycosidic bonds can be hydrolyzed, leading to the release of sugar units and the aglycone.

- Oxidation: Dipsacoside B can undergo oxidation reactions, which may alter its biological activity.

- Reduction: Reduction reactions can also occur, potentially modifying its functional groups and reactivity.

These reactions are essential for understanding the compound's stability, reactivity, and bioavailability in biological systems.

Research has demonstrated that Dipsacoside B exhibits various biological activities:

- Inhibition of Vascular Smooth Muscle Cell Proliferation: Studies indicate that Dipsacoside B significantly inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), which is crucial in preventing neointimal hyperplasia following vascular injury. This action is mediated through the upregulation of phosphatase and tensin homolog deleted on chromosome ten (PTEN), a key regulator in cell cycle control and apoptosis .

- Antioxidant Properties: Dipsacoside B has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects: The compound reduces inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.

The synthesis of Dipsacoside B can be achieved through various methods:

- Natural Extraction: The most common method involves extracting Dipsacoside B from plant sources such as Dipsacus asperoides. This process typically includes solvent extraction followed by purification techniques like chromatography.

- Chemical Synthesis: Although less common, chemical synthesis pathways have been explored. These involve constructing the glycosidic bonds through glycosylation reactions using appropriate sugar donors and acceptors.

- Biotechnological Approaches: Recent advances include using microbial fermentation to produce saponins like Dipsacoside B, leveraging genetically engineered organisms capable of synthesizing complex natural products.

Dipsacoside B has several applications in research and potential therapeutic use:

- Pharmaceutical Development: Due to its anti-inflammatory and anticancer properties, it is being investigated as a lead compound for drug development.

- Dietary Supplements: Its health benefits have led to interest in formulating dietary supplements aimed at improving vascular health and reducing inflammation.

- Cosmetic Industry: The antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress effects on skin aging.

Interaction studies involving Dipsacoside B have revealed its potential synergies with other compounds:

- With Other Saponins: Combinations with other saponins may enhance its bioactivity or provide additive effects against cancer cell lines.

- Drug Interactions: Preliminary studies suggest that Dipsacoside B may influence the metabolism of certain drugs by modulating cytochrome P450 enzymes, although further research is needed to confirm these interactions.

Dipsacoside B shares structural and functional similarities with several other bioactive saponins. Below are some comparable compounds:

| Compound Name | Source Plant | Unique Features |

|---|---|---|

| Ginsenoside Rg1 | Panax ginseng | Known for neuroprotective effects and energy enhancement. |

| Astragaloside IV | Astragalus membranaceus | Exhibits immune-modulating properties. |

| Oleanolic Acid | Various plants | Noted for its hepatoprotective and anti-inflammatory effects. |

Uniqueness of Dipsacoside B

Dipsacoside B is unique due to its specific ability to modulate VSMC behavior through PTEN regulation, setting it apart from other saponins that may not exhibit such targeted vascular effects. Its dual role as an antioxidant and anti-inflammatory agent further enhances its therapeutic potential compared to similar compounds.